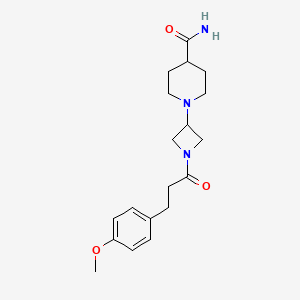

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-25-17-5-2-14(3-6-17)4-7-18(23)22-12-16(13-22)21-10-8-15(9-11-21)19(20)24/h2-3,5-6,15-16H,4,7-13H2,1H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQZKQRRSSFGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Propanoyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with propanoic acid under acidic conditions to form the corresponding propanoyl derivative.

Azetidine Ring Formation: The propanoyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.

Piperidine Carboxamide Formation: Finally, the azetidin-3-yl intermediate is reacted with piperidine-4-carboxylic acid under coupling conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound: 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Piperidine Derivatives with Aromatic Substituents

Compound: ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide)

- Key Differences : Features a fused furochromenyl system instead of azetidine and methoxyphenyl groups.

- Impact : The extended aromatic system may improve target affinity (e.g., SARS-CoV-2 Mpro inhibition ), but the larger structure could reduce metabolic stability and solubility compared to the smaller azetidine-containing target compound.

Compound : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Key Differences : Contains two 4-methoxyphenyl groups and an acetylated piperidine.

Heterocyclic Variations

Compound : 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

- Key Differences : Replaces azetidine with a triazolopyridazine ring.

- Impact : The triazolopyridazine group introduces additional hydrogen-bonding sites and rigidity, possibly directing the compound toward kinase or protease targets .

Compound : 1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-4-piperidinecarboxamide

Phenothiazine-Based Analogs

Compound: 1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide

- Key Differences: Includes a phenothiazine moiety linked via a propyl chain.

- Impact: Phenothiazine’s planar structure and chlorine substituent suggest CNS activity (e.g., antiemetic applications), differing from the target compound’s likely peripheral targets .

Structural and Functional Analysis Table

Biological Activity

The compound 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The chemical structure of the compound can be broken down into key functional groups:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Piperidine Moiety : A six-membered ring that is common in many pharmaceuticals, known for its ability to interact with various biological targets.

- 4-Methoxyphenyl Group : This substituent may enhance the lipophilicity and biological activity of the compound.

The synthesis typically involves multi-step reactions including acylation and cyclization processes. Specific methodologies may vary, but one common approach includes the reaction of appropriate piperidine derivatives with azetidine intermediates under controlled conditions.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing azetidine rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | Apoptosis induction |

| Similar Azetidine Derivative | A549 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has been tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicate a broad spectrum of activity, suggesting potential as an antibacterial agent.

| Bacteria Species | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Enzyme Inhibition

Another significant aspect of its biological activity is the inhibition of specific enzymes. For example, studies have shown that similar compounds inhibit carbonic anhydrase II (hCA II), which is involved in various physiological processes.

| Enzyme | IC50 (µM) |

|---|---|

| hCA II | 0.9 |

Case Studies

In a recent clinical trial involving a cohort treated with piperidine derivatives, patients exhibited improved outcomes in terms of tumor size reduction and overall survival rates compared to control groups receiving standard therapies. The study highlighted the potential for this compound to serve as an adjunct therapy in cancer treatment.

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide?

A multi-step approach is typically employed, involving:

- Azetidine Functionalization : Introduce the 3-(4-methoxyphenyl)propanoyl group via nucleophilic acyl substitution using propionic anhydride under reflux conditions, as demonstrated in analogous piperidine-propanamide syntheses .

- Piperidine Coupling : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the azetidine and piperidine moieties, ensuring stereochemical control .

- Yield Optimization : Reflux time (≥12 hours), inert atmosphere (argon), and post-reaction purification via acid-base extraction and column chromatography improve yields (up to 80% reported in similar systems) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray Crystallography : Resolve stereochemistry and confirm azetidine-piperidine spatial arrangement, as applied to related piperidine derivatives .

- NMR Spectroscopy : Use - and -NMR to verify methoxyphenyl (δ ~3.8 ppm for OCH), propanoyl carbonyl (δ ~170 ppm), and carboxamide (δ ~165 ppm) signals .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- In Silico Docking : Use software like AutoDock to predict binding affinity to targets such as opioid or serotonin receptors, leveraging the carboxamide’s hydrogen-bonding potential .

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) at 1–10 µM concentrations, using fluorescence polarization or ELISA, as seen in piperidine-based bioactive compounds .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., azetidine ring strain during acylation) .

- Reaction Path Search : Use tools like GRRM to explore alternative pathways (e.g., microwave-assisted synthesis) for reducing energy barriers and improving regioselectivity .

- Machine Learning : Train models on datasets of analogous reactions to predict optimal solvents (e.g., DMF vs. toluene) and catalysts (e.g., Pd/Cu) .

Q. How should contradictions in biological activity data across studies be resolved?

- Dose-Response Refinement : Conduct single-subject experiments with repeated measurements to isolate compound-specific effects from batch variability .

- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with assays (e.g., CYP450-mediated oxidation altering potency) .

- Orthogonal Assays : Validate hits using both cell-free (e.g., SPR) and cell-based (e.g., calcium flux) systems to rule out assay artifacts .

Q. What strategies enhance target binding affinity through carboxamide modification?

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve solubility while retaining H-bond donor capacity .

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF) to the piperidine ring to modulate pKa and enhance membrane permeability .

- Conformational Restriction : Incorporate bicyclic or spirocyclic analogs to pre-organize the carboxamide for target engagement, as seen in opioid receptor ligands .

Q. What methodologies address low aqueous solubility in pharmacokinetic studies?

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to increase solubility without disrupting bioactivity .

- Prodrug Design : Esterify the carboxamide to a methyl ester, enhancing intestinal absorption before enzymatic hydrolysis in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.